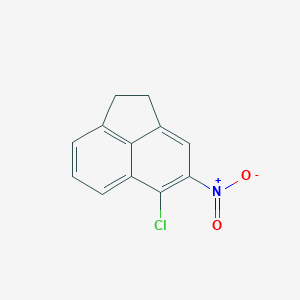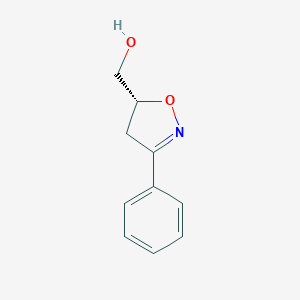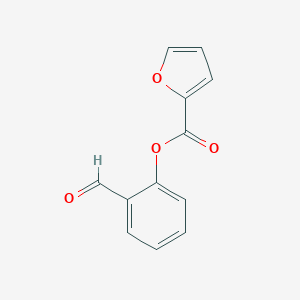![molecular formula C23H26N2O4 B282222 5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282222.png)
5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one, commonly known as DMHP, is a synthetic compound with potential pharmaceutical applications. It belongs to the class of compounds called pyrrolones, which have been extensively studied for their pharmacological properties. DMHP has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral effects.
作用机制
The mechanism of action of DMHP is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in cancer cell proliferation and inflammation. DMHP has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. Additionally, DMHP has been found to inhibit the expression of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Biochemical and Physiological Effects:
DMHP has been found to exhibit a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the process by which new blood vessels are formed), and the modulation of immune responses. DMHP has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
One of the main advantages of DMHP for lab experiments is its potent antitumor activity, which makes it a valuable tool for studying cancer biology and developing new cancer therapies. Additionally, DMHP has been found to be relatively non-toxic to normal cells, which is a desirable characteristic for a potential therapeutic agent. However, one limitation of DMHP is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for research on DMHP. One area of interest is the development of more efficient synthesis methods for DMHP, which could improve its availability for research and potential clinical use. Another direction is the investigation of DMHP's mechanism of action in more detail, which could lead to the development of more targeted cancer therapies. Additionally, further studies are needed to evaluate the safety and efficacy of DMHP in vivo, and to determine its potential for use in combination with other cancer therapies.
合成方法
DMHP can be synthesized using a variety of methods, including the reaction of 4-(dimethylamino)phenylhydrazine with ethyl acetoacetate, followed by cyclization with 4-methylbenzoyl chloride. Another method involves the reaction of 4-(dimethylamino)phenylhydrazine with 1-(4-methylbenzoyl)-3-(2-hydroxypropyl)urea, followed by cyclization with acetic anhydride. Both methods have been successfully used to produce DMHP in high yields.
科学研究应用
DMHP has been the subject of numerous scientific studies, with researchers investigating its potential as a therapeutic agent. Studies have shown that DMHP exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, DMHP has been found to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. DMHP has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2.
属性
分子式 |
C23H26N2O4 |
|---|---|
分子量 |
394.5 g/mol |
IUPAC 名称 |
(4Z)-5-[4-(dimethylamino)phenyl]-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H26N2O4/c1-14-5-7-17(8-6-14)21(27)19-20(16-9-11-18(12-10-16)24(3)4)25(13-15(2)26)23(29)22(19)28/h5-12,15,20,26-27H,13H2,1-4H3/b21-19- |
InChI 键 |
XFQMRAPTUVMOHJ-VZCXRCSSSA-N |
手性 SMILES |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC(C)O)C3=CC=C(C=C3)N(C)C)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC=C(C=C3)N(C)C)O |
规范 SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC=C(C=C3)N(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(14-hydroxy-14-phenyl-13b,14-dihydro-13aH-[1,3]benzothiazolo[2',3':3,4]pyrazino[2,1-c][1,4]benzothiazin-7-yl)(phenyl)methanone](/img/structure/B282142.png)





![Acenaphtho[1,2-b]indole](/img/structure/B282151.png)
![1-{Phenyl[(1-phenylethyl)amino]methyl}-2-naphthol](/img/structure/B282152.png)
![4-[[4-(Dimethylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]oxy]benzaldehyde](/img/structure/B282155.png)
![Methyl 4-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B282156.png)
![12,15,15-Trimethyl-3lambda~5~,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2,4,6,8,10-pentaen-3-ol](/img/structure/B282158.png)
![5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione](/img/structure/B282159.png)
![4-[(Cyclohexylamino)methyl]-2-methoxyphenol](/img/structure/B282162.png)